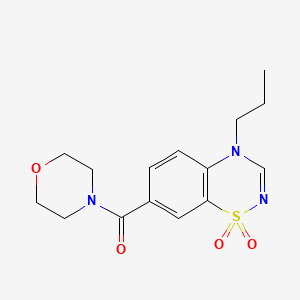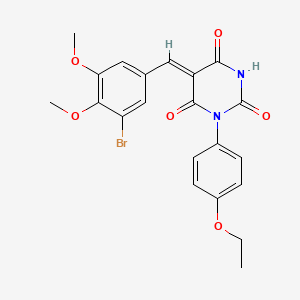
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTC is a triazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of tumor cells. 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.
In animal models, 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anti-tumor activity and reduce tumor growth. 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and is commercially available. 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit potent biological activities, making it a promising candidate for further research.
However, there are also limitations to using 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments. One limitation is that the mechanism of action of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, which makes it difficult to design experiments to investigate its effects. Another limitation is that 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of research is to investigate the mechanism of action of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in more detail. This could involve using techniques such as proteomics and metabolomics to identify the targets of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Another area of research is to investigate the potential therapeutic applications of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. This could involve testing 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in animal models of various diseases, including cancer, inflammatory diseases, and viral infections. If the results are promising, 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide could be further developed as a potential therapeutic agent for these diseases.
Conclusion:
In conclusion, 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a promising compound that exhibits various biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is relatively simple, and it has been extensively studied for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide and to investigate its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves a reaction between 4-bromoaniline and phenyl isocyanate, followed by the addition of an azide compound and subsequent reduction. The resulting product is then subjected to a cyclization reaction to form the triazole ring. The final step involves the addition of a carboxamide group to the triazole ring. The overall yield of the synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer treatment. Studies have shown that 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of tumor cells in animal models.
In addition to its anti-cancer properties, 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been investigated for its anti-inflammatory and antiviral activities. Studies have shown that 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-10-6-8-11(9-7-10)18-15(22)13-14(17)21(20-19-13)12-4-2-1-3-5-12/h1-9H,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBYZJYPWSLZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)
![3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B4898134.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
